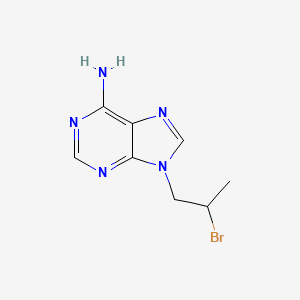
9-(2-Bromopropyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Bromopropyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a bromopropyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromopropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-bromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Dimethylformamide or dimethyl sulfoxide
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-(2-Bromopropyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted purines with various functional groups.
Oxidation: Formation of oxo-purines.
Reduction: Formation of 9-propyl-9H-purin-6-amine.
Scientific Research Applications
9-(2-Bromopropyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Biology: The compound can be used to study the interactions of purine derivatives with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(2-Bromopropyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Chloropropyl)-9H-purin-6-amine
- 9-(2-Iodopropyl)-9H-purin-6-amine
- 9-(2-Fluoropropyl)-9H-purin-6-amine
Uniqueness
9-(2-Bromopropyl)-9H-purin-6-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and biochemical studies.
Properties
Molecular Formula |
C8H10BrN5 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
9-(2-bromopropyl)purin-6-amine |
InChI |
InChI=1S/C8H10BrN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI Key |
RQUGWMUTJHBEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)

![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
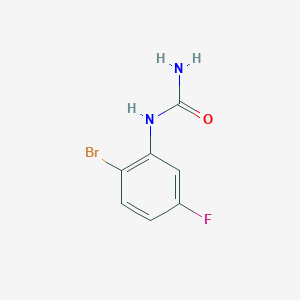
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
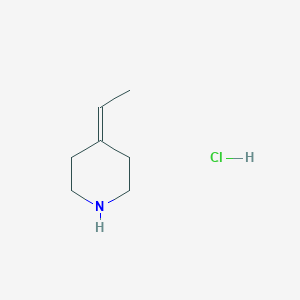
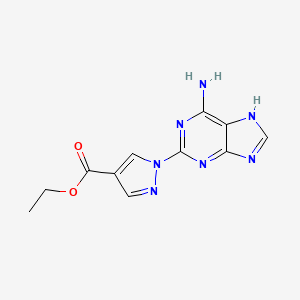
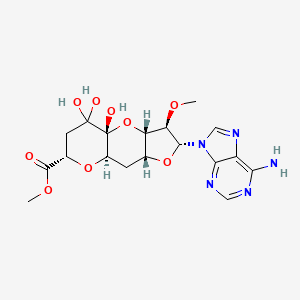

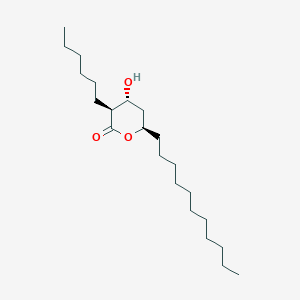
![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
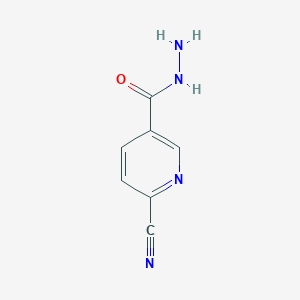
![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
